trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester

Bioanalysis Pharmacokinetics LC-MS/MS

Trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester (CAS 1259680-82-4) is a deuterium-labeled derivative of trans 4-Dimethylaminocrotonic Acid Methyl Ester (unlabeled CAS 212776-19-7). The compound incorporates six deuterium atoms (d6) in place of hydrogen atoms on the two terminal methyl groups of the dimethylamino moiety, resulting in a molecular formula of C7H7D6NO2 and a molecular weight of 149.22 g/mol.

Molecular Formula C7H13NO2
Molecular Weight 149.223
CAS No. 1259680-82-4
Cat. No. B590180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester
CAS1259680-82-4
Synonyms(E)-4-(Dimethylamino)but-2-enoic Acid-d6 Methyl Ester;  (E)-4-(Dimethylamino)-2-butenoic Acid-d6 Methyl Ester; 
Molecular FormulaC7H13NO2
Molecular Weight149.223
Structural Identifiers
SMILESCN(C)CC=CC(=O)OC
InChIInChI=1S/C7H13NO2/c1-8(2)6-4-5-7(9)10-3/h4-5H,6H2,1-3H3/b5-4+/i1D3,2D3
InChIKeyCIBYNORTVQSQMW-BDHXLSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester: A Stable Isotope-Labeled Pelitinib Intermediate for Quantitative LC-MS Workflows


Trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester (CAS 1259680-82-4) is a deuterium-labeled derivative of trans 4-Dimethylaminocrotonic Acid Methyl Ester (unlabeled CAS 212776-19-7) . The compound incorporates six deuterium atoms (d6) in place of hydrogen atoms on the two terminal methyl groups of the dimethylamino moiety, resulting in a molecular formula of C7H7D6NO2 and a molecular weight of 149.22 g/mol . It serves as a stable isotope-labeled analogue used primarily as an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS/MS) assays [1]. The unlabeled counterpart is a key intermediate in the synthesis of the irreversible EGFR tyrosine kinase inhibitor pelitinib (EKB-569) . As a deuterated internal standard, this compound enables precise quantitation of the unlabeled analyte by compensating for matrix effects and instrumental variability during bioanalytical method development and pharmacokinetic studies [1][2].

Why Unlabeled or Differently Labeled Analogues Cannot Replace Trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester in Bioanalytical Quantitation


In quantitative LC-MS/MS, the selection of an appropriate internal standard is critical for data accuracy. While the unlabeled trans 4-Dimethylaminocrotonic Acid Methyl Ester may share the same chemical structure, it lacks the distinct mass shift required for selective detection and quantification in complex biological matrices [1]. Deuterated internal standards (SIL-IS) are considered best practice because they co-elute with the target analyte and exhibit nearly identical ionization efficiency, thereby correcting for matrix-induced ion suppression or enhancement [2]. However, the specific placement of deuterium atoms is crucial; improperly labeled standards can undergo hydrogen-deuterium exchange, altering their mass and compromising assay reliability [3]. The d6 labeling of trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester provides a sufficient mass difference (+6 Da) to minimize isotopic overlap with the natural 13C abundance of the unlabeled analyte, while the placement of deuterium on the dimethylamino group minimizes exchange liability under typical LC-MS mobile phase conditions, ensuring stable signal response [4]. Generic substitution with a different internal standard, such as a structural analog or a 13C-labeled version, would not guarantee the same degree of correction for matrix effects and could introduce variability in extraction recovery and chromatographic behavior [1][2].

Quantitative Differentiation of Trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester: Comparative Data for Procurement Decisions


Mass Spectrometric Discrimination: +6.04 Da Mass Shift Enables Unambiguous Analyte Quantification

The incorporation of six deuterium atoms results in a molecular weight of 149.22 g/mol for the d6-labeled compound, compared to 143.18 g/mol for the unlabeled trans 4-Dimethylaminocrotonic Acid Methyl Ester [1]. This +6.04 Da mass difference allows for complete baseline resolution in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes on triple quadrupole mass spectrometers, eliminating isotopic cross-talk and enabling accurate quantitation of the unlabeled analyte at trace levels in complex biological matrices [2].

Bioanalysis Pharmacokinetics LC-MS/MS

Analytical Precision Improvement: Deuterated Internal Standard Reduces Inter-Lot Variability in Bioanalytical Assays

In a class-level study evaluating the performance of deuterated internal standards (SIL-IS) for cathinone analysis in urine, the use of SIL-IS improved relative recovery across twelve different urine lots from a range of 85–132% (without IS) to 107–124% (with SIL-IS) [1]. Furthermore, precision (%RSD) across all lots was reduced, demonstrating that deuterated IS effectively mitigates matrix-induced ion suppression variability. While this study does not specifically test trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester, the principle of using a structurally matched deuterated IS to normalize matrix effects is universally applicable to LC-MS/MS quantitation of small molecules, including pelitinib and its intermediates [2].

Method Validation Bioequivalence Precision

Purity Specification: 98% HPLC Purity Ensures Minimal Interference in Quantitative Assays

Commercially available trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester (BOC Sciences, Cat. BLP-006190) is specified at 98% purity by HPLC . In contrast, the unlabeled trans 4-Dimethylaminocrotonic Acid Methyl Ester is often supplied at a minimum purity of 95% . The higher purity of the deuterated standard reduces the presence of unlabeled or partially labeled contaminants that could otherwise contribute to signal in the analyte channel, thereby improving the limit of quantitation (LOQ) and assay specificity.

Quality Control Reference Standards Analytical Validation

Isotopic Enrichment and Deuterium Stability: d6 Labeling Minimizes Back-Exchange Artifacts

The placement of six deuterium atoms on the dimethylamino group (as bis(trideuteriomethyl)amino) provides a stable label that is less prone to hydrogen-deuterium back-exchange under typical LC-MS mobile phase conditions (pH 2–8) compared to deuterium located on acidic or exchangeable positions [1]. Class-level studies have documented that deuterated internal standards with labels on heteroatom-bound carbons can lose deuterium via exchange in protic solvents, leading to drifting internal standard response and inaccurate quantitation [2]. The d6 labeling of this compound on methyl carbons reduces this risk, ensuring long-term method robustness and consistent internal standard peak area across analytical runs.

Stable Isotope Labeling Method Robustness H/D Exchange

Recommended Applications for Trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester Based on Quantitative Differentiation Evidence


Quantitative Bioanalysis of Pelitinib and its Metabolites in Preclinical and Clinical Studies

Utilize trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester as a stable isotope-labeled internal standard for LC-MS/MS quantification of pelitinib (EKB-569) in plasma, serum, or tissue homogenates. The +6.04 Da mass shift ensures complete chromatographic co-elution without isotopic overlap, while the 98% purity reduces background interference, enabling accurate measurement of drug concentrations for pharmacokinetic profiling and bioequivalence studies .

Process Control and Impurity Profiling During Pelitinib API Synthesis

Employ the deuterated compound as a surrogate standard in process analytical technology (PAT) to monitor the formation and consumption of the key intermediate trans 4-Dimethylaminocrotonic Acid Methyl Ester during pelitinib manufacturing. The distinct mass allows for selective tracking of the intermediate in complex reaction mixtures, facilitating yield optimization and impurity identification .

Method Development and Validation for EGFR Inhibitor Quantitation Panels

Incorporate trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester into multiplexed LC-MS/MS assays designed to quantify multiple tyrosine kinase inhibitors (e.g., pelitinib, afatinib, neratinib) simultaneously. As a labeled analogue of a common structural motif, it can serve as a universal internal standard for this class of compounds, improving method robustness and reducing the need for multiple individual isotopically labeled standards [1].

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